molecular formula C18H22BrN3O3 B14156210 ethyl 5-bromo-3-[(piperidin-1-ylacetyl)amino]-1H-indole-2-carboxylate CAS No. 302901-58-2

ethyl 5-bromo-3-[(piperidin-1-ylacetyl)amino]-1H-indole-2-carboxylate

Cat. No.: B14156210
CAS No.: 302901-58-2
M. Wt: 408.3 g/mol
InChI Key: HMFITJDGYYILRJ-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-[(piperidin-1-ylacetyl)amino]-1H-indole-2-carboxylate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

The synthesis of ethyl 5-bromo-3-[(piperidin-1-ylacetyl)amino]-1H-indole-2-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Bromination: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the indole ring.

    Acylation: The brominated indole is then acylated with piperidin-1-ylacetyl chloride in the presence of a base such as triethylamine to form the piperidin-1-ylacetyl derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to yield the desired ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

Ethyl 5-bromo-3-[(piperidin-1-ylacetyl)amino]-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

    Oxidation Reactions: Oxidation of the indole ring can be achieved using oxidizing agents such as potassium permanganate (KMnO4) to form the corresponding indole-2-carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 5-bromo-3-[(piperidin-1-ylacetyl)amino]-1H-indole-2-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.

    Biological Studies: The compound is used in studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Biology: It serves as a probe to study the interactions of indole derivatives with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-3-[(piperidin-1-ylacetyl)amino]-1H-indole-2-carboxylate involves its interaction with specific molecular targets in the body. The indole ring system is known to interact with various receptors and enzymes, modulating their activity. The piperidin-1-ylacetyl group enhances the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Ethyl 5-bromo-3-[(piperidin-1-ylacetyl)amino]-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.

    5-Bromoindole: A simpler brominated indole derivative used in organic synthesis.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidin-1-ylacetyl group, which imparts distinct biological and chemical properties.

Properties

CAS No.

302901-58-2

Molecular Formula

C18H22BrN3O3

Molecular Weight

408.3 g/mol

IUPAC Name

ethyl 5-bromo-3-[(2-piperidin-1-ylacetyl)amino]-1H-indole-2-carboxylate

InChI

InChI=1S/C18H22BrN3O3/c1-2-25-18(24)17-16(13-10-12(19)6-7-14(13)20-17)21-15(23)11-22-8-4-3-5-9-22/h6-7,10,20H,2-5,8-9,11H2,1H3,(H,21,23)

InChI Key

HMFITJDGYYILRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)NC(=O)CN3CCCCC3

Origin of Product

United States

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